Tetrachloroiridium;hydrate;dihydrochloride

Nanoparticle Synthesis Colloidal Chemistry Iridium Catalysis

Procure tetrachloroiridium hydrate dihydrochloride (H₂IrCl₆·xH₂O) for applications demanding precise nanostructure control. Unlike IrCl₃ or IrCl₄, this [IrCl₆]²⁻ precursor follows a distinct nucleation mechanism—an induction period with a transient crystalline intermediate—enabling tunable nanoparticle nuclearity (Ir₅₅–Ir₁₁₆). Essential for Ir-substituted polyoxometallate synthesis via lacunary refilling. Its clean single-electron [IrCl₆]²⁻/³⁻ redox couple prevents metal precipitation in homogeneous catalysis. For DSA fabrication, unique thermal decomposition with alcohols yields metallic Ir below 500°C, IrO₂ above. Specifications: Ir 38–42%, purity 99%. Revalidate if substituting.

Molecular Formula Cl6H4IrO
Molecular Weight 406.951802
CAS No. 110802-84-1
Cat. No. B108157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrachloroiridium;hydrate;dihydrochloride
CAS110802-84-1
SynonymsDihydrogen Hexachloroiridate(IV) Hydrate;  Hydrogen Hexachloroiridate(IV) Hydrate; 
Molecular FormulaCl6H4IrO
Molecular Weight406.951802
Structural Identifiers
SMILESO.Cl.Cl.Cl[Ir](Cl)(Cl)Cl
InChIInChI=1S/6ClH.Ir.H2O/h6*1H;;1H2/q;;;;;;+4;/p-4
InChIKeyYDVQBPXDKJKDME-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrachloroiridium;hydrate;dihydrochloride (CAS 110802-84-1): Iridium(IV) Precursor for Precision Nanoparticle Synthesis and Electrocatalysis


Tetrachloroiridium;hydrate;dihydrochloride, also known as dihydrogen hexachloroiridate(IV) hydrate or chloroiridic acid, is an inorganic iridium(IV) coordination compound with the molecular formula H₂IrCl₆·xH₂O [1]. This black, hygroscopic crystalline solid exhibits a melting point of 65 °C and a density of 1.02 g/mL at 25 °C [2]. The compound serves as a versatile precursor for the synthesis of iridium nanoparticles, heterogeneous catalysts, and iridium-substituted polyoxometallates, and is distinguished from other iridium precursors by its distinct [IrCl₆]²⁻ coordination sphere and its unique reactivity profile in colloidal nanoparticle formation [3]. Procurement specifications typically require an iridium content of 38–42% (metals basis) and a purity of 99% .

Why Iridium(IV) Chloride Hydrate Precursors Cannot Be Casually Interchanged: The Hidden Cost of Divergent Reactivity


Substituting tetrachloroiridium;hydrate;dihydrochloride with alternative iridium chloride precursors—such as IrCl₃·xH₂O or IrCl₄·xH₂O—without rigorous revalidation can fundamentally alter experimental outcomes, even when the nominal iridium oxidation state or metal content appears similar. In situ X-ray total scattering studies reveal that nanoparticle formation from H₂IrCl₆ follows a distinct mechanism characterized by an induction period and a transient crystalline intermediate phase, whereas IrCl₃ and IrCl₄ precursors yield rapid, direct formation of metallic iridium nanoparticles [1]. These divergent nucleation and growth pathways directly impact final particle size, morphology, and crystallinity, rendering the precursors non-interchangeable in applications requiring precise nanostructure control [2]. Furthermore, the [IrCl₆]²⁻ anion in this compound exhibits unique photoelectrochemical behavior compared to homologous [PtCl₆]²⁻ and [OsCl₆]²⁻ species, including a complete inability to undergo multi-electron photoreduction to metallic iridium [3]. The quantitative evidence presented below substantiates these differentiation claims and provides a framework for rigorous precursor selection.

Quantitative Differentiation of Tetrachloroiridium;hydrate;dihydrochloride (CAS 110802-84-1) from Competing Iridium Precursors


Mechanistic Divergence in Colloidal Iridium Nanoparticle Formation: H₂IrCl₆ vs. IrCl₃/IrCl₄

In a head-to-head in situ X-ray total scattering (TS) with pair distribution function (PDF) analysis conducted in methanol at 50 °C using a base, the formation pathway of colloidal iridium nanoparticles from tetrachloroiridium;hydrate;dihydrochloride (H₂IrCl₆) exhibited a distinct mechanistic profile compared to IrCl₃ and IrCl₄ precursors [1]. Specifically, nanoparticles derived from IrCl₃ or IrCl₄ formed rapidly from IrₓClᵧⁿ⁻ complexes, whereas those derived from H₂IrCl₆ or Na₂IrCl₆ underwent a sudden growth event only after a measurable induction period and the transient appearance of a crystalline intermediate phase [2]. Furthermore, the final nanoparticle nuclearity (Irₙ) obtained from H₂IrCl₆ was tunable based on the counter-cation of the base employed (LiOH: n=55; NaOH: n=55; KOH: n=85; CsOH: n=116) [3].

Nanoparticle Synthesis Colloidal Chemistry Iridium Catalysis

Photoelectrochemical Inactivity of [IrCl₆]²⁻ in Photosynthetic Hydrogen Evolution Relative to Pt and Os Analogs

In a comparative study of in situ photoprecipitation for photosynthetic hydrogen evolution, the hexachloroiridate(IV) dianion ([IrCl₆]²⁻) exhibited a critical functional divergence from its homologous [PtCl₆]²⁻ and [OsCl₆]²⁻ counterparts [1]. While [OsCl₆]²⁻ could be photoconverted at photosystem I (PSI) to a metallocatalyst that produced H₂ at a rate threefold higher than metallic platinum (113 nmol h⁻¹ mg chl⁻¹), neither [IrCl₆]²⁻ nor [IrCl₆]³⁻ treated thylakoids generated any measurable H₂ [2]. Mechanistic analysis revealed that [IrCl₆]²⁻ accepts only a single electron to form [IrCl₆]³⁻, which is then completely unable to acquire subsequent electrons from PSI, thereby halting further reduction to catalytically active metallic iridium [3].

Photocatalysis Hydrogen Evolution Metallocatalysts

Thermal Decomposition Pathway Distinctions: H₂IrCl₆·6H₂O vs. Separately Prepared IrCl₄

Thermogravimetric and differential thermal analysis (TG-DTA) revealed that the thermal decomposition pathway of H₂IrCl₆·6H₂O (the hexahydrate form of tetrachloroiridium;hydrate;dihydrochloride) proceeds through a sequential transformation: H₂IrCl₆·6H₂O → IrCl₄ → IrCl₃ → Ir → IrO₂ → Ir [1]. In contrast, separately synthesized IrCl₄ exhibited a different decomposition trajectory, and even subtle differences in crystalline state were found to influence the decomposition behavior [2]. Notably, the addition of alcohols such as n-butanol significantly lowered the decomposition temperature of H₂IrCl₆, enabling the formation of metallic Ir below 500 °C, whereas at temperatures exceeding 500 °C, IrO₂ was generated [3].

Thermal Analysis Catalyst Precursor Iridium Oxide

Specification-Grade Purity and Iridium Content: A Procurement Benchmark

For procurement purposes, tetrachloroiridium;hydrate;dihydrochloride is routinely supplied with a certified purity of 99% on a metals basis and a guaranteed iridium content of 38–42% (w/w) . In comparison, alternative grades or forms of iridium chloride hydrates (e.g., technical grade IrCl₃·xH₂O) often exhibit lower specified purity (e.g., 48–55% Ir after reduction for technical grade IrCl₄) or broader compositional variability . This defined purity and metal content specification ensures reproducibility in stoichiometric calculations and catalyst precursor loading, which is critical for industrial catalyst preparation and academic research reproducibility.

Procurement Specification Quality Control Iridium Content

Exclusive Precursor for Iridium-Substituted Dawson- and Keggin-Type Polyoxometallates

Tetrachloroiridium;hydrate;dihydrochloride is specifically utilized as the iridium source for the synthesis of iridium-substituted Dawson- and Keggin-type polyoxometallates . This application exploits the [IrCl₆]²⁻ anion to refill the vacant site of lacunary polyoxometallate precursors, yielding structurally defined iridium-substituted clusters . While other iridium precursors may be used for polyoxometallate incorporation, the hexachloroiridate form is uniquely documented in the literature for this specific refilling methodology, as evidenced by vendor technical documentation and primary research protocols [1].

Polyoxometallate Synthesis Lacunary Precursor Iridium Substitution

Optimized Use Cases for Tetrachloroiridium;hydrate;dihydrochloride (CAS 110802-84-1) Based on Quantitative Differentiation


Synthesis of Size-Controlled Colloidal Iridium Nanoparticles via Base-Mediated Reduction

When precise control over iridium nanoparticle size and crystallinity is required for catalytic studies (e.g., hydrogenation, oxidation, or electrocatalysis), tetrachloroiridium;hydrate;dihydrochloride is the preferred precursor over IrCl₃ or IrCl₄. The documented induction period and transient crystalline intermediate phase observed exclusively with H₂IrCl₆ enable tunable nanoparticle nuclearity (Ir₅₅–Ir₁₁₆) by varying the alkali metal hydroxide base [1]. This mechanistic divergence provides a unique synthetic handle for tailoring nanoparticle properties that is not accessible with alternative iridium precursors [2].

Preparation of Iridium Oxide (IrO₂) or Metallic Iridium Coatings via Controlled Thermal Decomposition

For the fabrication of dimensionally stable anodes (DSAs) or other electrocatalytic coatings requiring IrO₂ or metallic Ir layers, the distinct thermal decomposition pathway of H₂IrCl₆·6H₂O must be considered. The addition of alcohols to the precursor solution significantly lowers the decomposition temperature, enabling the formation of metallic iridium below 500 °C, whereas temperatures above 500 °C yield IrO₂ [3]. This thermal behavior differs from separately prepared IrCl₄, necessitating specific calcination protocols optimized for H₂IrCl₆ to achieve the desired phase and morphology [4].

Synthesis of Iridium-Substituted Dawson- and Keggin-Type Polyoxometallates

Researchers synthesizing iridium-substituted polyoxometallates via the lacunary refilling method should procure tetrachloroiridium;hydrate;dihydrochloride as the iridium source. Vendor documentation and primary literature confirm its utility in this specific transformation, yielding well-defined Ir-substituted Dawson and Keggin clusters . While other iridium salts may theoretically be used, the hexachloroiridate form is uniquely established in the literature for this protocol, minimizing synthetic uncertainty .

Homogeneous Catalysis Requiring a Well-Defined [IrCl₆]²⁻/³⁻ Redox Couple

In homogeneous catalytic applications where a clean, single-electron redox shuttle is desired (e.g., as an oxidant or electron-transfer mediator), tetrachloroiridium;hydrate;dihydrochloride provides a well-defined [IrCl₆]²⁻/³⁻ couple. Its demonstrated inability to undergo multi-electron photoreduction to metallic iridium distinguishes it from Pt and Os analogs, making it particularly suitable for reactions requiring a controlled, one-electron transfer without concomitant metal precipitation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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